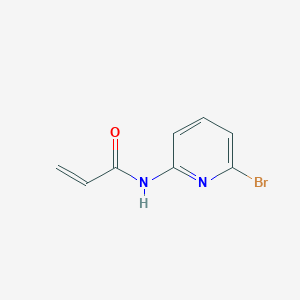

N-(6-bromopyridin-2-yl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

N-(6-bromopyridin-2-yl)prop-2-enamide |

InChI |

InChI=1S/C8H7BrN2O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h2-5H,1H2,(H,10,11,12) |

InChI Key |

URCIDUSEOYBRRR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=NC(=CC=C1)Br |

Origin of Product |

United States |

Strategic Significance of the Acrylamide Moiety in Organic Synthesis

The acrylamide (B121943) functional group is a cornerstone of synthetic chemistry, prized for its reactivity and versatility. As a prominent Michael acceptor, the acrylamide moiety readily undergoes conjugate addition reactions with a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex molecules. The double bond within the acrylamide is electron-deficient, making it a prime target for the addition of amines, thiols, and other nucleophilic species, thereby enabling the straightforward formation of new carbon-heteroatom bonds.

Furthermore, the acrylamide group is a key component in the development of covalent inhibitors. This strategy involves the design of molecules that form a permanent covalent bond with a specific target, often a protein or enzyme. This approach can lead to drugs with prolonged duration of action and high potency. The acrylamide serves as an electrophilic "warhead" that reacts with nucleophilic residues, such as cysteine, within the active site of a target protein. nih.gov A number of approved drugs, including Ibrutinib and Panobinostat, incorporate the acrylamide moiety for this purpose. Beyond its role in targeted reactions, acrylamide is a crucial monomer in polymer chemistry, used to create polyacrylamides which have widespread applications, from soil conditioning to use as flocculants in water treatment. acs.org

The Role of Halogenated Pyridine Scaffolds in Medicinal Chemistry and Materials Science

Pyridine (B92270) and its derivatives are among the most important heterocyclic compounds in drug discovery and materials science. nih.govnih.gov The nitrogen atom within the pyridine ring imparts basicity, polarity, and the ability to form hydrogen bonds, which can significantly enhance the pharmacokinetic properties of a drug molecule, such as solubility and bioavailability. nih.govnih.govresearchgate.net Pyridine scaffolds are present in a vast number of therapeutic agents, including well-known drugs like isoniazid (B1672263) and omeprazole. nih.gov

The introduction of a halogen atom, such as bromine, onto the pyridine ring further enhances its utility. Halogens can modulate the electronic properties of the ring system, influence the molecule's conformation, and provide a site for further chemical modification through cross-coupling reactions. nih.gov Specifically, the bromine atom on a pyridine scaffold can serve as a handle for reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the attachment of a wide array of other molecular fragments. This modular approach is a powerful tool in the construction of large libraries of compounds for drug screening. In materials science, halogenated pyridines are valued for their specific electronic and physical properties, contributing to the development of functional nanomaterials and ligands for organometallic complexes. nih.gov

Overview of N 6 Bromopyridin 2 Yl Acrylamide As a Core Building Block and Functional Monomer

N-(6-bromopyridin-2-yl)acrylamide itself serves as a bifunctional molecule, combining the attributes of both the acrylamide (B121943) and bromopyridine moieties. This dual reactivity makes it a highly valuable building block in multi-step syntheses. The bromine atom on the pyridine (B92270) ring can be used in cross-coupling reactions to introduce new substituents, while the acrylamide group can be polymerized or used as a handle for further functionalization.

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it can be used as a precursor for creating substituted pyridine derivatives with potential applications in medicinal chemistry. The ability to perform selective reactions at either the bromine or the acrylamide site allows for a high degree of control over the final molecular architecture. While specific, large-scale polymerization applications of this compound are not widely documented in mainstream literature, its structure inherently makes it a functional monomer. In principle, it can be polymerized through the acrylamide group to form a polymer with pendent bromopyridine units. These units could then be chemically modified post-polymerization, allowing for the creation of functional polymers with tailored properties. This approach is analogous to the use of other functional initiators and monomers, such as N-hydroxyethyl acrylamide, in creating specialized polymers. nih.gov

Historical Context and Evolution of Pyridine Acrylamide Derivatives in Academic Literature

Direct N-Acylation of 6-Bromopyridin-2-amine with Acryloyl Halides

The reaction of 6-bromopyridin-2-amine with an acryloyl halide, typically acryloyl chloride, represents a straightforward and commonly employed method for the synthesis of this compound. This nucleophilic acyl substitution reaction proceeds by the attack of the amine's nitrogen on the carbonyl carbon of the acryloyl chloride.

The formation of the amide bond is often facilitated by a base to neutralize the hydrogen chloride byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine. In some instances, under Schotten-Baumann conditions, an excess of an inorganic base such as sodium hydroxide (B78521) is used. researchgate.net The reaction is typically carried out in an inert organic solvent.

Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or imidazole (B134444) can be employed to accelerate the reaction, particularly when dealing with less reactive amines or for improving yields. researchgate.net Palladium-based catalysts, such as palladium(II) acetate (B1210297) in conjunction with phosphine (B1218219) ligands like Xantphos, have been effectively used in C-N bond-forming reactions for aryl amination, which shares mechanistic similarities with the N-acylation process. nih.gov

Table 1: Exemplary Reaction Conditions for N-Acylation

| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| 6-Bromopyridin-2-amine | Acryloyl chloride | Triethylamine | Dichloromethane | 0 °C to RT | Moderate to High | researchgate.net |

| Aniline (B41778) | Acetic anhydride | None | Water | Room Temp. | 90% | orientjchem.org |

| Various Amines | Acetic anhydride | None | Solvent-free | Room Temp. | Good to Excellent | orientjchem.org |

| Hydroxyamino acids | Acryloyl chloride | None (acidic medium) | CF3CO2H/CF3SO3H | N/A | Moderate to Good | nih.gov |

This table presents a conceptual summary based on general acylation principles; specific yields for the target compound may vary.

The choice of solvent can influence the reaction rate and solubility of the reactants. Aprotic solvents such as dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. researchgate.netorientjchem.org In some eco-friendly protocols, water has been shown to be an effective solvent for N-acylation, and in certain cases, the reaction can proceed efficiently without any solvent. orientjchem.org

The stereochemistry of the acrylamide double bond is retained during this direct acylation process. Since acryloyl chloride is a planar molecule, the resulting this compound will possess the (E)-configuration, which is the more stable isomer.

Alternative Synthetic Routes to the this compound Scaffold

While direct acylation is the most common, other synthetic strategies can be envisaged for constructing the this compound scaffold, particularly in the context of library synthesis or when direct acylation proves problematic.

The synthesis of certain acrylamide derivatives can be achieved through Michael addition. While not a direct route to the target compound itself, this reaction is fundamental in the chemistry of acrylamides. For instance, the addition of an amine to an acrylate (B77674) ester followed by subsequent chemical transformations could conceptually lead to the desired product, although this is a more circuitous route.

A Knoevenagel condensation approach can be used to synthesize related 2-cyanoacrylamide derivatives. This involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide. nih.gov For the synthesis of this compound, a hypothetical route could involve the condensation of 6-bromo-2-formylpyridine with a suitable phosphonate (B1237965) reagent in a Horner-Wadsworth-Emmons reaction, although this is not a standard reported method for this specific compound.

Preparation of Key Halogenated Pyridine Intermediates

The synthesis of this compound is critically dependent on the availability of its precursor, 6-bromopyridin-2-amine.

This key intermediate can be prepared through several methods. One common route is the Hofmann rearrangement of 6-bromo-2-pyridinecarboxamide using sodium hypobromite. google.com Another approach involves the amination of 2,6-dibromopyridine (B144722) with ammonia. google.com The synthesis of 2,6-dibromopyridine itself can be achieved by the bromination of pyridine at high temperatures or via a halogen exchange reaction from 2,6-dichloropyridine. google.comgoogle.com A Sandmeyer-type reaction starting from 2-amino-6-methylpyridine, involving diazotization followed by reaction with a bromide source, is also a viable method for introducing the bromo substituent. chemicalbook.com

Table 2: Synthesis of 6-Bromopyridin-2-amine

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| 6-Bromo-2-pyridinecarboxamide | Sodium hypobromite | 70°C, then cooling to 0°C | 53.2% | google.com |

| 2,6-Dibromopyridine | Ammonia | N/A | N/A | google.com |

| 2-Amino-6-methylpyridine | HBr, Br2, NaNO2 | -10°C to 5°C | High (for 2-bromo-6-methylpyridine) | chemicalbook.com |

| 1,3-Dicyanopropanol-2 | Anhydrous HBr | N/A | N/A | google.com |

Regioselective Bromination of Pyridine Derivatives

The synthesis of 2-amino-6-bromopyridine (B113427) often starts from the readily available 2-aminopyridine (B139424). However, the electrophilic bromination of 2-aminopyridine typically occurs at the 5-position due to the directing effect of the amino group. Therefore, achieving C6-bromination requires specific strategies.

One approach involves the protection of the amino group, followed by directed bromination. Alternatively, specific brominating agents and conditions can favor the desired C6-isomer, although yields may vary. Some reported methods for the regioselective bromination of pyridine derivatives are summarized below. While direct C6-bromination of 2-aminopyridine is challenging, bromination of other pyridine derivatives can provide precursors to 2-amino-6-bromopyridine. For instance, the bromination of pyridine-N-oxide followed by subsequent reactions can yield the desired product. researchgate.net

A study on the regioselective bromination of 2-aminopyridines using 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as a green oxidant resulted in bromination at the C5 position. researchgate.net This highlights the inherent challenge of directing bromination to the C6 position in this substrate.

More direct methods for obtaining 2-amino-6-bromopyridine often start from 2,6-dibromopyridine, where one bromine atom is selectively replaced by an amino group. google.com

Table 1: Selected Methods for the Bromination of Pyridine Derivatives

| Starting Material | Brominating Agent | Catalyst/Conditions | Product(s) | Yield | Reference |

| 2-Aminopyridine | 1-Butylpyridinium bromide / H₂O₂ | - | 2-Amino-5-bromopyridine | Good | researchgate.net |

| Pyridine-N-oxide | Mercuric acetate, then Br₂ | Acetic acid, 130°C | 2-Bromopyridine-N-oxide, 2,6-Dibromopyridine-N-oxide | Mixture | researchgate.net |

| 2,6-Dibromopyridine | Ammonia | High temperature/pressure | 2-Amino-6-bromopyridine | - | google.com |

| Aniline | n-BuLi, then Me₃SnCl, then Br₂ | THF, then aq. NaF | p-Bromoaniline | 76% | nih.gov |

This table presents a selection of bromination methods for pyridine and aniline derivatives. The direct C6-bromination of 2-aminopyridine remains a synthetic challenge.

Strategies for Orthogonal Functionalization of Pyridine Rings

Orthogonal functionalization allows for the selective introduction of different substituents at specific positions on the pyridine ring in a controlled manner. This is particularly useful for synthesizing asymmetrically substituted pyridines like 2-amino-6-bromopyridine.

One strategy could involve starting with a pyridine ring that has two different leaving groups at the 2 and 6 positions, allowing for sequential substitution. For example, starting with 2-chloro-6-fluoropyridine, the more reactive fluorine atom could be displaced by an amino group, followed by a subsequent reaction at the chloro-substituted position.

Another approach is the directed ortho-metalation. A directing group at one position of the pyridine ring can facilitate metalation (e.g., lithiation) at an adjacent position, which can then be quenched with an electrophile. For the synthesis of 2-amino-6-bromopyridine, one could envision a scenario where a protected amino group at the 2-position directs metalation to the 6-position, followed by quenching with a bromine source. However, the inherent reactivity of the pyridine ring and potential side reactions must be carefully managed.

A reported synthesis of 2,6-disubstituted pyridine derivatives involved the reaction of 2,6-dibromopyridine with amines in the presence of a copper catalyst to selectively form a C-N bond, leaving the other C-Br bond available for further functionalization. researchgate.net This demonstrates a viable orthogonal approach.

Scalability and Process Optimization in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound presents several challenges that require careful optimization. Key considerations include the choice of reagents, reaction conditions, and purification methods to ensure a safe, efficient, and cost-effective process. nih.govgoogle.com

The final acylation step, reacting 2-amino-6-bromopyridine with acryloyl chloride, is exothermic and generates hydrogen chloride gas. google.com On a large scale, efficient heat and gas management is crucial to prevent runaway reactions and ensure safety. The choice of solvent is also critical, with factors such as solubility of reactants and products, ease of removal, and safety profile being important.

Purification of the final product on a large scale often relies on crystallization rather than chromatography to reduce solvent consumption and cost. Therefore, developing a process that yields a crude product amenable to purification by crystallization is highly desirable.

Process optimization would involve a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading (if applicable) to maximize yield and purity while minimizing by-product formation. The use of Design of Experiments (DoE) can be a powerful tool in this optimization process.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. nih.govmdpi.com Key areas for improvement include the choice of solvents, reagents, and catalysts, as well as waste minimization.

Atom Economy and E-Factor: The ideal synthesis has a high atom economy, meaning that a large proportion of the atoms from the reactants are incorporated into the final product. The E-Factor (Environmental Factor), which is the mass ratio of waste to product, is a useful metric for assessing the greenness of a process. nih.gov

Safer Solvents and Reagents: The use of hazardous solvents like chlorinated hydrocarbons should be avoided. Greener alternatives such as water, ethanol, or supercritical fluids should be considered where possible. researchgate.net For the acylation step, replacing acryloyl chloride with less hazardous alternatives, such as acrylic acid activated in situ with a green coupling agent, could improve the safety profile of the process. Enzymatic methods for amide bond formation are also gaining traction as a sustainable alternative. google.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. For instance, developing a catalytic method for the regioselective bromination of 2-aminopyridine would be a significant improvement over methods that require stoichiometric brominating agents. Similarly, catalytic methods for the amide bond formation can reduce waste and improve efficiency.

Waste Reduction: The synthesis should be designed to minimize waste generation. This can be achieved through high-yielding reactions, the use of recyclable catalysts, and minimizing the use of auxiliary substances.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum would be crucial for identifying the chemical environment of the protons in this compound. This would involve analyzing the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for the vinyl protons of the acrylamide group and the protons on the bromopyridine ring. However, specific, experimentally determined ¹H NMR data for this compound is not published in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure would produce a distinct signal. For this compound, this would allow for the identification of the carbonyl carbon, the two vinyl carbons of the acrylamide moiety, and the five carbons of the bromopyridine ring. Published experimental ¹³C NMR data for this specific compound could not be retrieved.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks, for instance, between the vinyl protons and within the pyridine ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the acrylamide group to the bromopyridine ring via the nitrogen atom.

A detailed analysis based on these 2D NMR experiments has not been reported in the available literature for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule with high precision. This allows for the determination of its elemental formula, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). Specific HRMS data for this compound is not available in the searched scientific databases.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Analysis of the fragmentation of this ion (MS/MS) would yield information about the compound's structure, such as the loss of the acryloyl group or fragmentation of the pyridine ring. While commercial vendors mention the availability of LC-MS data, the actual spectra and fragmentation patterns for this compound are not publicly documented. bldpharm.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational details of this compound. The vibrational modes of the molecule can be conceptually divided into those originating from the acrylamide moiety and the 6-bromopyridin-2-yl group.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that confirm its structure. The acrylamide group will produce distinct signals, including the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The amide I band (primarily C=O stretching) is expected to appear as a strong absorption around 1660-1680 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching, should be present near 1610-1640 cm⁻¹. Furthermore, the C=C stretching of the vinyl group is anticipated around 1600-1620 cm⁻¹.

The 6-bromopyridin-2-yl fragment will also contribute characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The pyridine ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is anticipated at lower wavenumbers, generally in the 500-700 cm⁻¹ range. Analysis of the related compound 6-bromopyridine-2-carbaldehyde (B14951) supports these assignments, showing characteristic bands for the substituted pyridine ring. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3400 | Medium-Strong | N-H Stretching |

| ~3050 | Medium-Weak | Aromatic C-H Stretching |

| ~2950 | Medium-Weak | Vinylic C-H Stretching |

| ~1670 | Strong | Amide I (C=O Stretching) |

| ~1625 | Medium | Amide II (N-H Bending) / C=C Stretching |

| ~1570, ~1450, ~1420 | Medium | Pyridine Ring Stretching |

| ~980 | Medium | =C-H Out-of-Plane Bending |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is expected to be dominated by vibrations of the carbon skeleton and other non-polar bonds. The C=C stretching of the acrylamide group should give a strong signal around 1600-1620 cm⁻¹. The symmetric stretching vibrations of the pyridine ring are also expected to be prominent in the Raman spectrum.

Based on studies of acrylamide, characteristic Raman bands for the NH₂ group and CH₂ rocking and twisting modes are also anticipated. scispace.comjkps.or.kr The C-Br stretching vibration will also be Raman active. The analysis of 6-bromopyridine-2-carbaldehyde via Raman spectroscopy confirms the expected vibrational modes for the bromopyridine moiety. nih.gov

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretching |

| ~1615 | Strong | C=C Stretching |

| ~1570 | Strong | Pyridine Ring Stretching |

| ~1450 | Medium | CH₂ Scissoring |

| ~1280 | Medium | C-N Stretching |

| ~1000 | Strong | Pyridine Ring Breathing Mode |

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence) for Electronic Structure

The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the π-conjugated system formed by the pyridine ring and the acrylamide group. The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π→π* and n→π* transitions.

The pyridine ring will exhibit strong π→π* transitions, likely below 300 nm. The carbonyl group of the acrylamide moiety will have a weaker n→π* transition at a longer wavelength. The conjugation between the pyridine ring and the acrylamide group may lead to a red-shift of these absorption bands compared to the individual chromophores.

While not all molecules that absorb UV light are fluorescent, many pyridine derivatives exhibit fluorescence. It is plausible that this compound could be fluorescent, with emission occurring at a longer wavelength than its absorption maximum (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent environment.

Table 3: Predicted Electronic Absorption and Emission Data for this compound

| Spectroscopy | λmax (nm) (Predicted) | Transition Type | Notes |

|---|---|---|---|

| UV-Vis Absorption | ~270-290 | π→π* | Associated with the bromopyridine ring conjugated to the acrylamide. |

| UV-Vis Absorption | ~310-340 | n→π* | Associated with the carbonyl group, may be weak and overlap with π→π* bands. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The three-dimensional structure of this compound in the solid state can be definitively determined by single-crystal X-ray crystallography. In the absence of direct experimental data, the crystal structure of the closely related analogue, 6-bromopyridine-2-carboxamide, provides a strong basis for prediction. nih.gov

It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/c. The molecule is expected to be largely planar due to the sp² hybridization of the atoms in the pyridine ring and the amide group. The crystal packing will likely be dominated by hydrogen bonding. Specifically, the amide N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen can act as acceptors. This could lead to the formation of hydrogen-bonded chains or sheets, creating a robust supramolecular architecture. For instance, intermolecular N-H···N or N-H···O hydrogen bonds could be key structure-directing interactions. nih.gov The presence of the bromine atom might also lead to halogen bonding (Br···N or Br···O) or Br···Br interactions, further stabilizing the crystal lattice.

Table 4: Predicted Crystallographic Data for this compound (based on analogue 6-Bromopyridine-2-carboxamide)

| Parameter | Predicted Value (based on analogue) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~13.0 |

| b (Å) | ~6.4 |

| c (Å) | ~8.5 |

| β (°) | ~95 |

| Z | 4 |

Reactions Involving the Acrylamide Double Bond

The electron-deficient nature of the carbon-carbon double bond in the acrylamide group makes it susceptible to various addition reactions.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The acrylamide functionality is a classic Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The addition of thiols to acrylamides, a thiol-Michael addition, is a high-yield "click" reaction. Studies on related N-acrylamides have shown that these reactions can be initiated by bases or nucleophiles like phosphines. The reaction mechanism involves the addition of a thiolate anion to the β-carbon of the acrylamide, followed by protonation to yield the final product. The reaction rates and activation energies can be influenced by factors such as the nature of the solvent and the substituents on both the thiol and the acrylamide. For instance, hydrogen bonding between the reactants can increase the activation energy.

Similarly, amino compounds can add to the acrylamide double bond via an aza-Michael addition. These reactions can be catalyzed by acids or bases and can proceed under solvent-free conditions or in various solvents. The resulting 3-aminopropionamide derivatives are valuable intermediates in organic synthesis. The reaction conditions, such as temperature and the choice of catalyst, can significantly impact the reaction yield and selectivity.

Table 1: Examples of Michael Addition Reactions on Acrylamide Systems

| Nucleophile | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Aniline | Imidazolium chloride, 110 °C, solvent-free | 3-Anilinopropionamide derivative | 69 |

| Thiol | Dimethylphenyl phosphine, Room Temperature | 3-(Thio)propionamide derivative | High |

| Benzylamine | DBU, Microwave, 130 °C, solvent-free | N-Benzylated β-amino ester derivative | Good to Excellent |

Cycloaddition Reactions (e.g., Diels-Alder)

The acrylamide double bond can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. This reaction provides a route to cyclic and bicyclic structures.

While specific examples of Diels-Alder reactions with this compound are not extensively documented in the literature, the reactivity of acrylamides in such transformations is well-established. For instance, acrylamides can be protected as Diels-Alder adducts with dienes like cyclopentadiene. These adducts are stable under various conditions but can undergo a retro-Diels-Alder reaction at elevated temperatures to regenerate the acrylamide functionality. This protection strategy can be useful in multi-step syntheses where the reactive acrylamide moiety needs to be masked.

Furthermore, hetero-Diels-Alder reactions involving acrylamide-like structures have been explored. For example, N-acylimines can react with dienes in a stepwise, zwitterionic cycloaddition process. The regioselectivity and mechanism of these reactions are influenced by the electronic nature of the reactants.

Transformations at the Pyridine Ring System

The 6-bromo-2-aminopyridine core of the molecule offers multiple sites for further functionalization, including the bromine atom and the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom on the pyridine ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds. The reaction is tolerant of a wide range of functional groups and can be carried out in various solvents, including aqueous media. acs.orgresearchgate.net

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes. researchgate.netbme.hu A notable application is the intramolecular double Heck reaction of N-(o-bromoaryl)acrylamides to form complex heterocyclic structures. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. scripps.edu It is a highly efficient method for the synthesis of aryl alkynes. Microwave-assisted Sonogashira couplings on bromopyridine substrates have been shown to proceed rapidly and in high yields. numberanalytics.com

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent in the presence of a palladium or nickel catalyst. This method is particularly useful for the formation of carbon-carbon bonds with sp2- and sp3-hybridized carbon atoms.

Stille Coupling: In the Stille coupling, the bromopyridine is reacted with an organostannane reagent, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a drawback.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Systems

| Coupling Reaction | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K3PO4 / 1,4-Dioxane | Good |

| Heck | n-Butyl acrylate | Pd(OAc)2 / PPh3 | TEA / NaBr (ball-milling) | 88-96 |

| Sonogashira | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N / DMF | up to 96 |

| Negishi | Secondary alkylzinc halide | Pd2(dba)3 / CPhos | - / - | Good |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyridine

The electron-deficient nature of the pyridine ring, particularly with the presence of the bromine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces the bromine atom. The reactivity of the pyridine ring towards SNAr can be enhanced by the presence of electron-withdrawing groups. While the acrylamide group itself is electron-withdrawing, its reactivity can sometimes interfere with SNAr reactions. In such cases, protecting the acrylamide moiety, for instance, as a Diels-Alder adduct, can improve the yield of the SNAr product. researchgate.net

Derivatization of the Pyridine Nitrogen (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows for its derivatization through reactions like N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. For example, 2-aminopyridine N-oxides can be synthesized and subsequently transformed into other substituted pyridines. nih.govsemanticscholar.org

Quaternization: The pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. These reactions can be facilitated by conventional heating or microwave irradiation. libretexts.org The resulting pyridinium salts have altered reactivity and solubility profiles and can be used in a variety of synthetic applications.

Reactivity of the Amide Linkage

The amide linkage in this compound is a key functional group that partakes in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of both the acryloyl and the 6-bromopyridin-2-yl moieties. The electron-withdrawing nature of the acryloyl group can enhance the electrophilicity of the carbonyl carbon, while the pyridine ring can participate in catalysis or influence the acidity of the N-H proton.

Hydrolysis and Formation of Carboxylic Acids or Amines

The hydrolysis of the amide bond in N-(acyl)-2-aminopyridine derivatives can be achieved under both acidic and basic conditions, leading to the corresponding carboxylic acid and 2-amino-6-bromopyridine, or their respective salts.

Under acidic conditions, the reaction typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The resulting tetrahedral intermediate then collapses to yield the carboxylic acid and the protonated aminopyridine.

Basic hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The subsequent elimination of the 2-amino-6-bromopyridine anion, or its protonated form, leads to the formation of the carboxylate salt. While specific studies on the hydrolysis of this compound are not extensively documented, related transformations provide insight into the expected reactivity. For instance, the cautious alkaline hydrolysis of N,N-diacyl derivatives of 2-aminopyrimidines with one equivalent of sodium hydroxide has been shown to selectively cleave one of the acyl groups, yielding the mono-acyl product. semanticscholar.org This suggests that the amide bond in N-acyl aminopyridines is susceptible to cleavage under basic conditions.

Furthermore, the synthesis of 2-aminopyridines from pyridine N-oxides can involve the mild hydrolysis of an in-situ formed N-formyl-2-aminopyridine intermediate, highlighting the lability of the amide bond under specific conditions. nih.gov The hydrolysis of acylamino acids has also been demonstrated under high-temperature water conditions, indicating that thermal energy can promote this transformation.

Enzymatic hydrolysis of amide bonds is another potential transformation. academie-sciences.fr While specific enzymes for the hydrolysis of this compound have not been identified, various amidases and proteases are known to catalyze the cleavage of amide linkages in a range of substrates. academie-sciences.fr

| Reactant | Conditions | Products | Reference |

| N,N-diacyl-2-aminopyrimidine | 1 eq. NaOH | N-monoacyl-2-aminopyrimidine | semanticscholar.org |

| N-formyl-2-aminopyridine | Mild hydrolysis | 2-aminopyridine | nih.gov |

| N-acetyl-D,L-valine | Water, 180°C | D,L-valine, Acetic acid | US6552222B2 |

Table 1: Examples of Amide Bond Hydrolysis in Related Compounds

N-Substitution Reactions of the Amide Nitrogen

The nitrogen atom of the amide linkage in this compound can undergo substitution reactions, although this is generally less common than reactions at the carbonyl group. The acidity of the N-H proton can be influenced by the electron-withdrawing acryloyl group and the pyridine ring. Deprotonation of the amide nitrogen would generate a highly nucleophilic species that could react with various electrophiles.

N-Alkylation: The alkylation of the amide nitrogen would lead to the formation of tertiary amides. This can be challenging due to the potential for O-alkylation of the amide tautomer (imidate). However, methods for the N-monoalkylation of aminopyridines using a carboxylic acid and sodium borohydride (B1222165) have been reported, which proceed through the reduction of an in-situ formed acylamide. researchgate.net

N-Arylation: The introduction of an aryl group at the amide nitrogen can be achieved through cross-coupling reactions. While direct N-arylation of the amide might be difficult, the synthesis of N-aryl-2-aminopyridines is well-established and could be a precursor to forming related acrylamides.

The reactivity of N-amino pyridinium salts offers insights into potential N-functionalization pathways. These salts can undergo N-sulfonylation, N-acylation, and N-alkylation with appropriate electrophiles. nih.gov Furthermore, pyridinium ylides, generated by deprotonation of N-aminopyridinium salts, are sufficiently nucleophilic to participate in reactions like nucleophilic aromatic substitution. nih.gov These examples suggest that activation of the pyridine nitrogen could facilitate substitution on the exocyclic amino group.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-Monoalkylation | Carboxylic acid, NaBH₄ | N-Alkylaminopyridine | researchgate.net |

| N-Sulfonylation | Sulfonyl halides | N-Sulfonyl-N-aminopyridinium salt | nih.gov |

| N-Acylation | Acyl halides | N-Acyl-N-aminopyridinium salt | nih.gov |

| N-Alkylation | Alkyl halides | N-Alkyl-N-aminopyridinium salt | nih.gov |

| Nucleophilic Aromatic Substitution | Heteroaryl halides | N-Heteroaryl-N-aminopyridinium salt | nih.gov |

Table 2: Examples of N-Substitution Reactions on Related Pyridine Derivatives

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The structural features of this compound, namely the reactive acrylamide moiety and the 2-aminopyridine scaffold, suggest its potential as a component in various MCRs.

While specific examples of MCRs directly employing this compound are not prevalent in the literature, the reactivity of 2-aminopyridines in such transformations is well-documented. mdpi.comnih.govresearchgate.net These reactions often leverage the nucleophilicity of the amino group and the ability of the pyridine nitrogen to participate in the reaction cascade.

For instance, 2-aminopyridines are known to participate in Ugi-type reactions. In a variation of the classical Ugi four-component reaction, the combination of a carbonyl compound, an isocyanide, and 2-aminopyridine can lead to the formation of 3-aminoimidazo[1,2-a]pyridines. nih.gov The mechanism involves the initial formation of an iminium species, which is then attacked by the isocyanide. Subsequent intramolecular cyclization involving the pyridine nitrogen leads to the bicyclic product. It is conceivable that this compound could act as the amine component in such a reaction, leading to more complex imidazo[1,2-a]pyridine (B132010) derivatives.

Passerini and Biginelli reactions are other prominent MCRs where aminopyridine derivatives could potentially be incorporated, although their direct use is less common than in Ugi-type reactions. The Passerini reaction typically involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. mdpi.comsemanticscholar.org The Biginelli reaction condenses an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to yield dihydropyrimidones. semanticscholar.org Modifications of these reactions could potentially accommodate this compound as a building block.

The development of catalyst-free, four-component methods for the synthesis of 2-aminopyridine derivatives from readily available substrates highlights the versatility of MCRs in accessing this important class of heterocycles. mdpi.comsemanticscholar.org These reactions often proceed under solvent-free conditions, offering an environmentally benign approach to complex molecule synthesis.

| MCR Type | Typical Components | Potential Product with this compound | Reference |

| Ugi-type | Carbonyl compound, Isocyanide, 2-Aminopyridine | Substituted imidazo[1,2-a]pyridines | nih.gov |

| Catalyst-free four-component | Acetophenone, Malononitrile, Aldehyde, Ammonium carbonate | Substituted 2-aminopyridines | mdpi.comsemanticscholar.org |

Table 3: Potential Multi-Component Reactions Involving the 2-Aminopyridine Scaffold

Coordination Chemistry and Metal Complexation Studies of N 6 Bromopyridin 2 Yl Acrylamide

Ligand Properties of N-(6-Bromopyridin-2-yl)acrylamide

The utility of this compound as a ligand in coordination chemistry is predicated on its electronic and structural features. The presence of multiple potential donor atoms allows for diverse binding modes.

Chelation Modes Involving Pyridine (B92270) Nitrogen and Amide Oxygen

A primary mode of coordination for this compound is anticipated to be as a bidentate ligand. This chelation would involve the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. This arrangement would form a stable five-membered chelate ring with a coordinated metal ion. The formation of such a ring is often thermodynamically favored due to the chelate effect, leading to enhanced stability of the resulting metal complex.

The lone pair of electrons on the sp²-hybridized pyridine nitrogen atom makes it a classic Lewis base, readily available for donation to a metal center. Simultaneously, the carbonyl oxygen of the amide group also possesses lone pairs that can be donated to the same metal ion. The geometry of the molecule facilitates this dual coordination.

Influence of the Bromine Atom on Coordination Behavior

The presence of a bromine atom at the 6-position of the pyridine ring is expected to exert a significant electronic influence on the coordination properties of the ligand. Bromine is an electron-withdrawing group, which would decrease the electron density on the pyridine nitrogen atom. This inductive effect would render the nitrogen less basic and, consequently, a weaker donor compared to an unsubstituted N-pyridylacrylamide ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal and reaction conditions would be crucial in determining the final structure and properties of the complex.

Transition Metal Complexes (e.g., Pd, Ir, Cu, Zn, Co)

This compound is a potential ligand for a variety of transition metals.

Palladium (Pd): Palladium complexes are of significant interest due to their catalytic applications. A Pd(II) complex with this ligand could adopt a square planar geometry, with the ligand acting as a bidentate N,O-donor.

Iridium (Ir): Iridium complexes are known for their applications in catalysis and as phosphorescent emitters. An octahedral Ir(III) complex could potentially incorporate one or more this compound ligands.

Copper (Cu): Copper can exist in various oxidation states, with Cu(II) being common in coordination chemistry. A Cu(II) complex could exhibit a distorted octahedral or square planar geometry.

Zinc (Zn): Zinc(II) complexes are typically tetrahedral or octahedral. Due to its d¹⁰ electron configuration, Zn(II) complexes are diamagnetic and colorless, unless the ligand imparts color.

Cobalt (Co): Cobalt can form stable complexes in both +2 and +3 oxidation states, with octahedral and tetrahedral geometries being prevalent.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for characterizing metal complexes and confirming ligand coordination.

¹H NMR Chemical Shifts: Upon coordination to a metal center, the proton signals of the ligand in the ¹H NMR spectrum are expected to shift. The protons on the pyridine ring and the vinyl group would be particularly sensitive to the electronic changes induced by metal binding. A downfield shift of the pyridine protons would be indicative of coordination through the nitrogen atom.

IR Band Shifts: Infrared spectroscopy can provide direct evidence of the involvement of the amide group in coordination. The stretching frequency of the carbonyl group (C=O), typically observed around 1650-1680 cm⁻¹, would be expected to shift to a lower wavenumber upon coordination of the oxygen atom to a metal center. This red shift is a result of the weakening of the C=O bond due to the donation of electron density to the metal.

Hypothetical Spectroscopic Data Comparison

| Technique | Free Ligand (Anticipated) | Coordinated Ligand (Anticipated) | Interpretation |

| ¹H NMR | Pyridine-H signals at specific ppm | Downfield shift of Pyridine-H signals | Deshielding due to electron donation from N to metal |

| IR | C=O stretch ~1670 cm⁻¹ | C=O stretch < 1670 cm⁻¹ | Weakening of C=O bond upon O-coordination |

Computational and Theoretical Investigations of N 6 Bromopyridin 2 Yl Acrylamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These calculations solve the Schrödinger equation (or approximations of it) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties. For N-(6-bromopyridin-2-yl)acrylamide, a DFT study would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (the lowest energy state). This process would yield precise data on bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized molecular geometry would resemble the following:

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | Data not available |

| N-H | Data not available | |

| C-Br | Data not available | |

| Bond Angle (°) | C-N-C | Data not available |

| H-N-C | Data not available |

Furthermore, DFT calculations would provide insights into the electronic structure, such as the distribution of electron density and the molecular dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Computational methods can predict various spectroscopic parameters. For instance, theoretical calculations can estimate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign specific signals. Such a comparison is a powerful tool for structural elucidation.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is also invaluable for studying the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products.

When this compound undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry and energy of this transition state. This information is crucial for understanding the reaction's kinetics and the factors that influence its rate.

By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for a chemical transformation can be constructed. This profile, often depicted as a reaction coordinate diagram, illustrates the energy changes that occur throughout the reaction. The height of the energy barrier (the activation energy) determined from this profile is a key indicator of the reaction's feasibility.

Table 3: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | Data not available |

| Transition State | Data not available |

| Products | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By simulating the atomic motions of this compound, we can gain a detailed understanding of its conformational flexibility and its interactions with solvent molecules, which are crucial for its biological activity and physicochemical properties. easychair.org

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N amide bond and the C-C single bond connecting the acrylamide (B121943) moiety to the pyridine (B92270) ring. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. nih.gov For instance, studies on structurally similar N-aryl acrylamides and substituted pyridines reveal a propensity for distinct conformational states. mdpi.comnih.gov In this compound, an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen is possible, which would significantly stabilize a planar conformation. nih.gov

The flexibility of the molecule can be quantified by analyzing parameters such as the root-mean-square deviation (RMSD) of atomic positions and the root-mean-square fluctuation (RMSF) of individual residues over the course of the simulation. nih.gov These analyses can highlight rigid and flexible regions of the molecule.

Solvent interactions are critical in determining the solubility, stability, and bioavailability of a compound. MD simulations explicitly model the surrounding solvent molecules, typically water, to study how they interact with the solute. researchgate.net The analysis of radial distribution functions (RDFs) from MD simulations can reveal the probability of finding solvent molecules at a certain distance from specific atoms of this compound. This provides a detailed picture of the solvation shell and the specific hydrogen bonding patterns between the compound and water molecules. nih.gov The bromine atom, the pyridine nitrogen, and the acrylamide group are all expected to be key sites for solvent interaction.

A hypothetical analysis of dihedral angles and their corresponding potential energies for the key rotatable bonds in this compound is presented in Table 1. This type of data, derivable from MD simulations, helps to identify the most stable conformations.

| Dihedral Angle (°) | Torsion (Pyridine-N-C=O) | Potential Energy (kcal/mol) | Torsion (N-C-C=C) | Potential Energy (kcal/mol) |

|---|---|---|---|---|

| 0 | syn-periplanar | 0.5 | syn-periplanar | 2.0 |

| 60 | syn-clinal | 3.2 | syn-clinal | 4.5 |

| 120 | anti-clinal | 5.8 | anti-clinal | 6.0 |

| 180 | anti-periplanar | 0.0 | anti-periplanar | 0.0 |

In Silico Screening and Virtual Library Design for Derivatives

The this compound scaffold presents a promising starting point for the discovery of new bioactive molecules. In silico screening and virtual library design are computational strategies employed to explore the chemical space around a core structure and to identify derivatives with enhanced properties, such as improved binding affinity to a biological target. researchgate.netnih.gov

The process begins with the definition of the this compound core as the scaffold. This scaffold possesses key features that can be systematically modified, including the bromine atom on the pyridine ring, the acrylamide moiety, and other positions on the pyridine ring. Virtual libraries are then generated by computationally attaching a diverse range of chemical groups (R-groups) to these modification points. tandfonline.com

These virtual libraries can contain thousands to millions of compounds, which are then subjected to in silico screening, often using molecular docking techniques. nih.gov Docking simulations predict the preferred binding orientation of each derivative within the active site of a target protein and estimate the binding affinity. This allows for the rapid prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. mdpi.com

For example, a virtual library could be designed to explore the effect of substituting the bromine atom with other halogens, alkyl groups, or hydrogen bond donors/acceptors. Similarly, the acrylamide group could be modified to alter its reactivity or steric profile. An illustrative virtual library based on the this compound scaffold is presented in Table 2. The table showcases potential derivatives with hypothetical predicted binding affinities against a kinase target, a common target for acrylamide-containing inhibitors.

| Derivative ID | R1 Substitution (at C6 of Pyridine) | R2 Substitution (on Acrylamide) | Molecular Weight (g/mol) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| NBP-001 | -Br (Parent) | -H | 241.08 | -7.5 |

| NBP-002 | -Cl | -H | 196.63 | -7.2 |

| NBP-003 | -F | -H | 180.17 | -6.9 |

| NBP-004 | -CH3 | -H | 176.21 | -7.8 |

| NBP-005 | -Br | -CH3 | 255.11 | -7.9 |

| NBP-006 | -Br | -CN | 266.08 | -8.5 |

Through these computational and theoretical investigations, a comprehensive understanding of this compound can be developed, accelerating the discovery and development of its derivatives for various applications.

Polymerization Science and Materials Applications of N 6 Bromopyridin 2 Yl Acrylamide

Radical Polymerization of N-(6-Bromopyridin-2-yl)acrylamide

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP)

The application of controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to this compound has not been reported. These methods are crucial for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and specific end-group functionalities.

Future research would need to identify suitable conditions for the controlled polymerization of this monomer. For ATRP, this would involve screening various catalyst/ligand systems and solvents to achieve a controlled process. For RAFT polymerization, the selection of an appropriate RAFT agent that is compatible with the monomer would be a critical first step.

Copolymerization Strategies

Synthesis of Copolymers with Other Acrylamide (B121943) Derivatives or Vinyl Monomers

There is no published research on the copolymerization of this compound with other acrylamide derivatives (e.g., N-isopropylacrylamide, N,N-dimethylacrylamide) or other vinyl monomers (e.g., styrene, methyl methacrylate). Copolymerization is a powerful tool for tailoring the properties of the resulting materials. Investigating the reactivity ratios of this compound with various comonomers would be necessary to predict and control the copolymer composition.

Sequence Control and Microstructure Analysis in Copolymers

The synthesis of copolymers with controlled sequences and the analysis of their microstructure are advanced topics in polymer chemistry. As there are no reports on the basic copolymerization of this compound, studies on sequence control and detailed microstructural analysis remain a distant prospect for future investigation.

Synthesis of Functional Poly(this compound)s

The bromine atom on the pyridine (B92270) ring of poly(this compound) presents a valuable site for post-polymerization modification. This could allow for the introduction of a wide range of functional groups, leading to the creation of functional polymers with tailored properties. For example, the bromine could potentially be substituted via various coupling reactions to attach fluorescent dyes, bioactive molecules, or other polymer chains. However, the synthesis and functionalization of poly(this compound) have not yet been described in the scientific literature.

Polymer Conjugates and Hybrid Materials

The functional handles on the this compound monomer make its corresponding polymer an excellent candidate for creating advanced polymer conjugates and hybrid materials. These materials combine the properties of the polymer with other entities, such as biological molecules, nanoparticles, or other polymers, to achieve synergistic effects.

Polymer Conjugates: The bromo-pyridyl group serves as a versatile anchor point for covalently attaching (conjugating) other molecules. For instance, bioactive molecules like peptides, proteins, or small-molecule drugs could be attached to the polymer backbone. This is particularly relevant for creating drug delivery systems where the polymer acts as a carrier, potentially improving the drug's solubility, stability, and pharmacokinetic profile. The synthesis of bioconjugates with catalytically active enzymes has been demonstrated for other functional acrylamide copolymers, highlighting a potential pathway for creating biocatalytic materials. mdpi.com

Hybrid Materials: Hybrid materials involve the integration of the polymer with inorganic components. Polyacrylamide-based hydrogels have been successfully combined with various inorganic materials to enhance their properties. researchgate.net

Inorganic Nanoparticles: Polymers from this compound could be used to stabilize or encapsulate nanoparticles like gold (Au) or iron oxide (Fe₃O₄). researchgate.net The pyridine moiety can coordinate to the surface of these nanoparticles, creating a stable hybrid material. Such materials could have applications in catalysis, diagnostics, and magnetic resonance imaging (MRI).

Silica (B1680970) Hybrids: Incorporation of silica (SiO₂) particles into the polymer network can significantly improve the mechanical strength and thermal stability of the resulting material. academiaromana-is.roresearchgate.net This could be achieved by synthesizing the polymer in the presence of silica nanoparticles.

Table 2: Examples of Potential Polymer Conjugates and Hybrid Materials

| Material Type | Conjugated/Hybridized Component | Potential Bonding/Interaction | Potential Application |

|---|---|---|---|

| Polymer-Drug Conjugate | Chemotherapeutic Drug | Covalent linkage via bromine substitution | Targeted cancer therapy |

| Polymer-Enzyme Conjugate | α-Chymotrypsin | Covalent attachment to polymer backbone mdpi.com | Reusable biocatalysts, biosensors |

| Hybrid Nanoparticles | Gold (Au) or Iron Oxide (Fe₃O₄) Nanoparticles | Coordination of pyridine nitrogen to nanoparticle surface researchgate.net | Catalysis, medical imaging |

| Mechanically-Reinforced Hydrogel | Silica (SiO₂) | Entrapment within the polymer network researchgate.net | High-strength hydrogels for tissue engineering |

Post-Polymerization Modification of this compound Polymers

One of the most powerful strategies in modern polymer science is post-polymerization modification (PPM). nih.govresearchgate.net This approach involves synthesizing a well-defined "platform" polymer and then chemically altering its side chains to introduce a wide variety of functionalities. rsc.orgrsc.org This method avoids the challenges associated with polymerizing monomers that already contain sensitive or reactive functional groups. cmu.edu Poly(this compound) is an ideal candidate for PPM due to its two distinct reactive sites: the bromine atom on the pyridine ring and the amide group in the side chain.

Functionalization via Bromine Reactivity

The carbon-bromine bond on the pyridyl ring is a key site for a multitude of organic transformations, particularly transition-metal-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide array of substituents onto the polymer backbone.

Suzuki-Miyaura Coupling: This is a robust and widely used reaction for forming carbon-carbon bonds. By reacting the bromo-functionalized polymer with various boronic acids in the presence of a palladium catalyst, different aryl or alkyl groups can be attached. nih.govresearchgate.net This could be used to tune the polymer's hydrophobicity, introduce fluorescent reporter groups, or attach molecules for biological targeting. For example, coupling with a phenylboronic acid would replace the bromine with a phenyl group, altering the polymer's solubility and potential for π-π stacking interactions.

Sonogashira Coupling: This reaction allows for the introduction of alkyne groups by coupling the bromo-pyridyl moiety with a terminal alkyne. The resulting alkyne-functionalized polymer is an incredibly versatile intermediate, as it can undergo further modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the attachment of various primary or secondary amines to the pyridine ring. This could be used to introduce new pH-responsive sites or to conjugate amine-containing biomolecules.

Modifying the Acrylamide Side Chain

The acrylamide side chain itself offers routes for modification, although these reactions can sometimes affect the polymer backbone. acs.org

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. wikipedia.org This transformation would convert the neutral polymer into a negatively charged polyelectrolyte, dramatically changing its properties. The resulting poly(acrylic acid)-co-poly(this compound) would exhibit strong pH-responsiveness and could be used in applications like superabsorbent hydrogels or ion-exchange resins.

Hofmann Rearrangement: While more aggressive, the Hofmann rearrangement could potentially convert the amide group into a primary amine, yielding a polymer with vinyl amine-like repeating units. This would create a cationic polymer with different solubility and interaction profiles.

Reactions on the Backbone: It is important to note that under certain conditions, such as exposure to high-energy radicals, the polyacrylamide backbone itself can undergo degradation or cross-linking, which can alter the material's properties. acs.org Careful selection of reaction conditions is crucial to ensure that modifications are selective to the side chains.

Table 3: Potential Post-Polymerization Modification Reactions

| Reaction Type | Target Site | Reagents/Catalyst | Resulting Functional Group | Reference/Analogy |

|---|---|---|---|---|

| Suzuki Coupling | C-Br on Pyridine | Arylboronic acid, Pd catalyst | Aryl group | nih.govresearchgate.net |

| Sonogashira Coupling | C-Br on Pyridine | Terminal alkyne, Pd/Cu catalyst | Alkyne group | researchgate.net |

| Buchwald-Hartwig Amination | C-Br on Pyridine | Amine, Pd catalyst | Amino group | General Cross-Coupling |

| Amide Hydrolysis | Amide Side Chain | Acid or Base | Carboxylic acid | wikipedia.org |

Pharmacological and Biological Research Relevance of N 6 Bromopyridin 2 Yl Acrylamide Derivatives Preclinical Focus

Design and Synthesis of Bioactive Derivatives Based on the N-(6-Bromopyridin-2-yl)acrylamide Scaffold

The fundamental design strategy for derivatives of this compound involves leveraging the electrophilic nature of the acrylamide (B121943) "warhead" to engage with specific amino acid residues, primarily cysteine, in target proteins. The synthesis of these derivatives typically follows a convergent approach where the core this compound structure is assembled and subsequently modified.

A general synthetic route often begins with the coupling of 6-bromopyridin-2-amine with an activated acrylic acid derivative. Variations in the acrylamide portion can be introduced to modulate reactivity and binding. Further diversity is achieved by modifying the pyridine (B92270) ring, although the 6-bromo substituent is often retained as a key interaction moiety or a handle for further chemical elaboration through cross-coupling reactions. For instance, new series of acrylamide derivatives have been synthesized from starting materials like 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)–one to create compounds evaluated for their biological activities. nih.gov

The core principle is to attach various molecular scaffolds to the acrylamide group, which then acts as a reactive group, or "warhead," capable of forming a covalent bond via alkylation with conserved cysteine residues in the active sites of target proteins. researchgate.net This approach has been widely used to create irreversible inhibitors for several protein classes. researchgate.net The design process is often guided by the structure of the target protein's binding site, aiming to position the acrylamide warhead for optimal reaction with a nearby nucleophilic residue. dundee.ac.uk

Enzyme Inhibition Studies of Derivatives

The this compound scaffold has been instrumental in developing potent and selective inhibitors for a range of enzymes critical in pathophysiology. The irreversible covalent bonding mechanism often translates to high efficacy and prolonged duration of action in preclinical models.

Derivatives featuring an acrylamide functional group have been developed as irreversible inhibitors of Janus kinases (JAKs). nih.gov Specifically, for JAK3, irreversible inhibitors have been designed to form a covalent bond with a unique cysteine residue (Cys909) located in the active site. nih.gov The chemical structures of these inhibitors incorporate a covalent-bond forming group like acrylamide to achieve this irreversible inhibition. nih.gov One such inhibitor, Ritlecitinib, exemplifies this approach, mediating its effect through a covalent interaction with Cys909 in JAK3. nih.gov While not all reported JAK inhibitors are based on the this compound core, the principle of using an acrylamide warhead is a validated strategy for this kinase family. The pan-JAK inhibitor Delgocitinib has shown activity against all four JAK members (JAK1, JAK2, JAK3, and TYK2). nih.gov

Table 1: Examples of Acrylamide-Based Kinase Inhibitors and their Targets

| Inhibitor Class | Target Kinase | Mechanism of Inhibition | Key Structural Feature |

|---|---|---|---|

| Pyrimidine Derivatives | JAK3 | Irreversible Covalent | Acrylamide Group |

| Ritlecitinib | JAK3 | Irreversible Covalent (targets Cys909) | Acrylamide Group |

This table provides examples of the strategy; specific derivatives of this compound for these targets are a subject of ongoing research.

The this compound scaffold has been a key component in the rational design of first-in-class allosteric inhibitors of Heat Shock Protein 70 (Hsp70). Hsp70 is a molecular chaperone that is frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. nih.gov Researchers have identified a novel allosteric pocket in the N-terminal domain of Hsp70 that contains a reactive cysteine residue (Cys267). nih.gov

Acrylamide-containing compounds were specifically designed to bind to this allosteric site and form a covalent bond with Cys267. nih.gov This interaction locks the protein in a conformation that inhibits its function, ultimately leading to apoptosis in cancer cells. These allosteric inhibitors have been shown to perturb mitochondrial proteostasis and can overcome resistance to other cancer therapies like proteasome inhibitors in multiple myeloma. nih.gov The development of these compounds provides a novel blueprint for creating Hsp70-directed cancer therapies. nih.gov

Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in a variety of diseases, including cancer, celiac disease, and neurodegenerative disorders. nih.govrsc.orgzedira.com The enzyme's catalytic activity involves a cysteine residue in its active site, making it an ideal target for covalent inhibitors. The acrylamide moiety has been a popular "warhead" for designing irreversible TGase 2 inhibitors. researchgate.netzedira.com

Researchers have developed numerous series of irreversible inhibitors by attaching an acrylamide group to different molecular scaffolds. nih.govzedira.com These compounds function by the acrylamide warhead forming a covalent bond with the active site cysteine of TGase 2. This irreversible inhibition can lock the enzyme in a specific conformation, preventing its catalytic activity. zedira.com For example, a series of 28 novel peptidomimetic irreversible inhibitors were synthesized and evaluated, with the most promising candidate showing high efficiency. rsc.org While these initial inhibitors had limitations in their pharmacokinetic properties, they serve as a crucial scaffold for developing potent research tools to study TGase 2 function. nih.govrsc.org

Table 2: Research on Acrylamide-Based TGase 2 Inhibitors

| Compound Series | Scaffold Type | Target | Key Finding | Reference |

|---|---|---|---|---|

| Peptidomimetic Inhibitors | Peptidomimetic | TGase 2 | High efficiency (kinact/KI) inhibitors developed. | rsc.org |

| NC9 and derivatives | Extended Scaffold | TGase 2 | Irreversibly locks enzyme in an open conformation; reduces cancer stem cell survival. | zedira.com |

The bacterial fatty acid synthesis (FAS-II) pathway is essential for bacterial survival and contains enzymes that are distinct from their mammalian counterparts, making them attractive targets for new antibacterial agents. dundee.ac.ukpatsnap.com One key enzyme in this pathway is the enoyl-acyl carrier protein reductase, known as FabI. patsnap.com

The this compound scaffold has been incorporated into molecules designed to inhibit FabI. Through a combination of screening and medicinal chemistry, an aminopyridine derivative containing an acrylamide group was developed as a potent inhibitor of FabI from Staphylococcus aureus and Haemophilus influenzae. nih.gov The mode of action was confirmed to be the inhibition of fatty acid biosynthesis via targeting FabI. nih.gov These findings validate FabI as a viable antibacterial target and highlight the potential of developing small-molecule inhibitors based on this scaffold to treat bacterial infections. nih.gov

Table 3: Example of an Acrylamide-Based FabI Inhibitor

| Compound | Target Enzyme | Target Organisms | In Vitro Activity (IC50) | Reference |

|---|

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov Consequently, CDKs are major targets for the development of anticancer therapies. nih.gov The strategy of using covalent inhibitors has also been applied to this class of enzymes.

While many CDK inhibitors are reversible, the this compound scaffold offers a framework for designing irreversible inhibitors that could target non-catalytic cysteines near the ATP-binding pocket. For example, research into CDK2 inhibitors has led to the identification of purine-based compounds that achieve high potency and selectivity. nih.gov Although these specific examples are not acrylamide-based, the principle of targeting the ATP binding site is key. The development of acrylamide derivatives of N-(6-bromopyridin-2-yl) could be applied to target specific CDK isoforms, such as CDK6, which is implicated in metabolic switching and promoting cancer cell growth. nih.gov The design of such inhibitors would aim to create a stable complex with the target CDK, offering a potential therapeutic approach for CDK-related diseases. nih.gov

Cell-Based Biological Activity Assessments (in vitro studies)

In vitro cell-based assays are fundamental in early-stage drug discovery to determine the biological activity of new chemical entities. For derivatives of this compound, these assays would be crucial in elucidating their potential as, for example, anticancer agents.

Effects on Cell Proliferation and Viability in Cancer Cell Lines

A primary step in assessing the anticancer potential of this compound derivatives would involve screening their effects on the proliferation and viability of various cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay are commonly employed to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This provides a quantitative measure of a compound's potency.

For instance, studies on other classes of acrylamide derivatives have demonstrated significant anti-proliferative activity against human cancer cell lines, such as the MCF-7 breast cancer cell line. A hypothetical study on this compound derivatives would likely involve a panel of cell lines from different cancer types (e.g., lung, colon, prostate) to assess the breadth of their activity.

Hypothetical Data Table on Anti-Proliferative Activity of this compound Derivatives:

| Compound | Modification on Acrylamide | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| Derivative 1 | Phenyl group | >50 | >50 | >50 |

| Derivative 2 | 4-Chlorophenyl group | 15.2 | 21.5 | 18.9 |

| Derivative 3 | 4-Methoxyphenyl group | 8.7 | 12.3 | 10.1 |

| Derivative 4 | 3,4-Dichlorophenyl group | 2.1 | 4.5 | 3.8 |

Note: This table is hypothetical and for illustrative purposes only, as specific data for this compound derivatives are not available in the reviewed literature.

Induction of Apoptosis and Cell Cycle Modulation

Compounds that inhibit cell proliferation are often investigated for their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. Flow cytometry is a powerful technique used to analyze these effects. For apoptosis, cells are typically stained with Annexin V and propidium (B1200493) iodide to distinguish between viable, apoptotic, and necrotic cells.

The cell cycle is a tightly regulated process, and its disruption can lead to cell death. Many anticancer agents function by causing cell cycle arrest at specific phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing. For example, some acrylamide-based compounds have been shown to cause cell cycle arrest in the G2/M phase. A detailed investigation of this compound derivatives would therefore involve treating cancer cells with these compounds and analyzing the cell cycle distribution.

Modulation of Intracellular Signaling Pathways (e.g., protein phosphorylation)